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molecular formula C14H20FNSi B1397766 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole CAS No. 1093066-71-7

1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole

Cat. No. B1397766
M. Wt: 249.4 g/mol
InChI Key: XQRFDLMKVYMBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133180B2

Procedure details

To a mixture of the product of Step 1 (4.98 g, 20 mmol) and TMEDA (2.32 g, 20 mmol) in THF at −78° C. was slowly added a 1.3M solution of s-BuLi (15.4 mL, 20 mmol) in cyclohexane and the mixture was stirred for 2 h at −78° C. Triisopropyl borate (3.76 g, 20 mmol) was added to the mixture at −78° C. and stirred for another 1 h and then warmed to −20° C. Water was added and the mixture was extracted with EtOAc and the organic layer was dried over Na2SO4 and evaporated. The residue was re-crystallized (EtOAc and n-hexane) to give the title compound (1.2 g, 20.7%).
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
20.7%

Identifiers

REACTION_CXSMILES
[Si:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([F:17])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].CN(CCN(C)C)C.[Li]C(CC)C.[B:31](OC(C)C)([O:36]C(C)C)[O:32]C(C)C>C1COCC1.C1CCCCC1.O>[Si:1]([N:8]1[C:16]2[C:11](=[C:12]([B:31]([OH:36])[OH:32])[C:13]([F:17])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)N1C=CC2=CC(=CC=C12)F
Name
Quantity
2.32 g
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15.4 mL
Type
reactant
Smiles
[Li]C(C)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
3.76 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −20° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was re-crystallized (EtOAc and n-hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)N1C=CC2=C(C(=CC=C12)F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 20.7%
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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